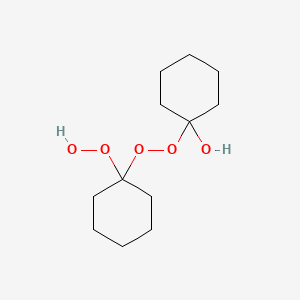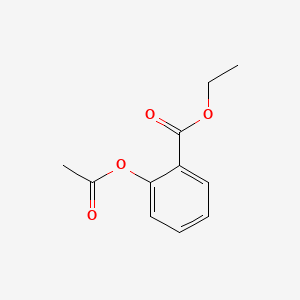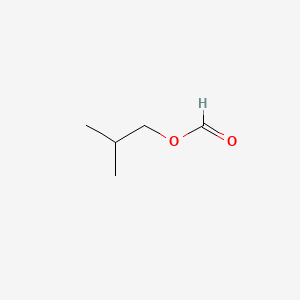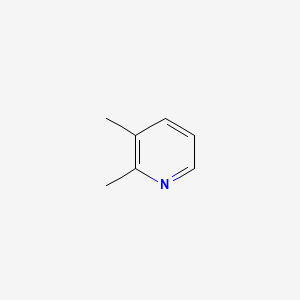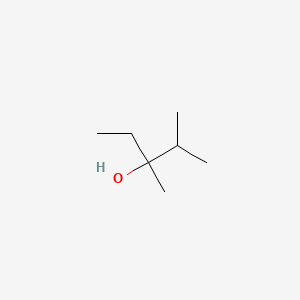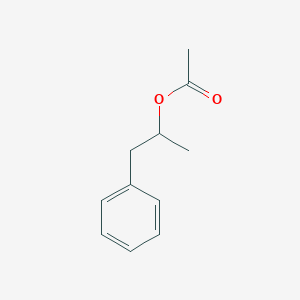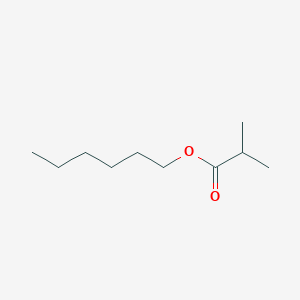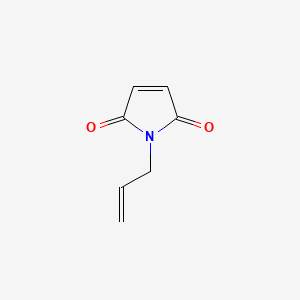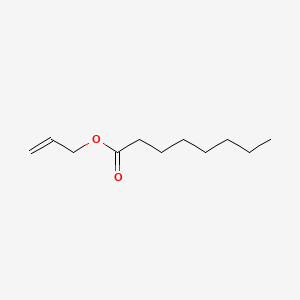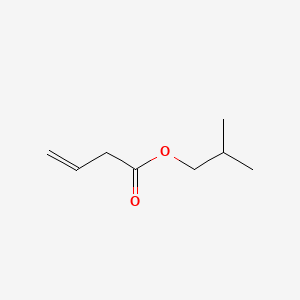
Isobutyl vinylacetate
Overview
Description
Isobutyl vinylacetate is a chemical compound with the molecular formula C8H14O2 . It is also known as 3-Butenoic acid, 2-methylpropyl ester, and Isobutyl 3-butenoate . The structure of Isobutyl vinylacetate contains a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 ester .
Synthesis Analysis
The synthesis of Isobutyl vinylacetate involves various methods . One method involves the reaction of 3-chloro-benzenecarboperoxoic acid in chloroform for 50 hours . Another method involves the acetylene gas-phase method for synthesizing vinyl acetate .Molecular Structure Analysis
The molecular structure of Isobutyl vinylacetate is characterized by a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 ester .Physical And Chemical Properties Analysis
Isobutyl vinylacetate has a boiling point of 50-51°C at 15mm, a density of 0.89 g/cm3, and a refractive index of 1.4170 . It also has a flash point of 47°C .Scientific Research Applications
Adhesives and Sealants
Isobutyl vinylacetate is utilized in the production of adhesives due to its excellent adhesive properties. It forms the basis for copolymers used in pressure-sensitive adhesives, which are essential in various industries, including packaging, woodworking, and textiles . These adhesives are designed to bond materials through a combination of physical and chemical interactions, providing a strong yet flexible hold.
Paints and Coatings
In the paint industry, Isobutyl vinylacetate serves as a solvent and binder . It contributes to the formulation of paints that require specific drying times and finish qualities. Its role in the production of polyvinyl acetate paints is significant, especially in terms of improving resistance to light ageing and enhancing flexibility .
Medical Research
Isobutyl vinylacetate is a biochemical used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions . It is involved in the synthesis of polymers that are used for medical research applications, including drug delivery systems and tissue engineering scaffolds .
Construction Materials
The construction industry benefits from the use of Isobutyl vinylacetate in the formulation of adhesives and sealants for porous substrates like wood, paper, and cloth . It is also a component in emulsion paints and powder additives that enhance the properties of construction materials .
Conservation and Restoration
In the field of art conservation, Isobutyl vinylacetate-based polymers play a crucial role. They are used in the conservation of modern and contemporary art, particularly in the treatment of polyvinyl acetate paints. The material’s ageing behaviour and response to conservation treatments are areas of ongoing research .
Polymerization Processes
Isobutyl vinylacetate is involved in various polymerization processes. It is used in cationic polymerization to produce highly stereoselective polymers, which have applications ranging from industrial manufacturing to high-tech materials . The control of polymer tacticity, which affects the characteristics of synthetic polymers, is a key area of study in this context .
Future Directions
The future directions of research on Isobutyl vinylacetate could involve improving the production efficiency of Isobutanol, a promising biofuel that could potentially replace gasoline . Other future directions could involve the genetic and metabolic engineering of microbial strains for enhanced Isobutanol production .
properties
IUPAC Name |
2-methylpropyl but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCJPGSPFOFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336053 | |
| Record name | Isobutyl vinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl vinylacetate | |
CAS RN |
24342-03-8 | |
| Record name | 3-Butenoic acid, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24342-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl vinylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24342-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





